Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
Overview
Description
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate is a synthetic organic compound belonging to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate typically involves a multi-step process:
Starting Materials: The synthesis begins with the preparation of 6-bromo-4-oxoquinoline-3-carboxylic acid.
Esterification: The carboxylic acid group is esterified using ethanol in the presence of a strong acid catalyst to form ethyl 6-bromo-4-oxoquinoline-3-carboxylate.
Substitution Reaction: The ethyl ester undergoes a nucleophilic substitution reaction with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the quinoline ring or the ester group.
Substitution: The bromine atom can be substituted with other nucleophiles to create diverse derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce a variety of quinoline derivatives with different functional groups.
Scientific Research Applications
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer, anti-inflammatory, and antimicrobial agent.
Biological Studies: The compound is used in studies to understand its interaction with biological targets such as enzymes and receptors.
Chemical Synthesis: It serves as an intermediate in the synthesis of more complex quinoline derivatives.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Mechanism of Action
The mechanism of action of Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-chloro-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
- Ethyl 6-fluoro-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
- Ethyl 6-iodo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate
Uniqueness
Ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. The bromine atom can participate in halogen bonding, affecting the compound’s interaction with biological targets and its overall pharmacokinetic properties.
Properties
IUPAC Name |
ethyl 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18BrNO4/c1-3-26-20(24)17-12-22(11-13-4-7-15(25-2)8-5-13)18-9-6-14(21)10-16(18)19(17)23/h4-10,12H,3,11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMQNMWRHFDSXBF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(C2=C(C1=O)C=C(C=C2)Br)CC3=CC=C(C=C3)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18BrNO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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